molecular formula C17H16N2O2S B2525487 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide CAS No. 790245-61-3

2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2525487
CAS RN: 790245-61-3
M. Wt: 312.39
InChI Key: IELCYEUTXLYDOV-UHFFFAOYSA-N
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Description

The compound “2-(6,7-dihydro-5H-cyclopentafbenzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C17H16N2O2S . It is also known by other names such as NCT02 and 790245-61-3 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentafbenzofuran moiety, a thiazole ring, and an acetamide group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.4 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 83.4 Ų . The exact mass and monoisotopic mass are both 312.09324893 g/mol .

Scientific Research Applications

Colorectal Cancer Treatment

NCT02 has been identified as an inhibitor of patient-derived colorectal cancer cell viability . It acts as a molecular glue that induces CCNK ubiquitination and degradation . This targeted CCNK degradation is identified as a particular vulnerability of a subgroup of colorectal cancers that can be exploited therapeutically .

Proteasomal Degradation Inducer

NCT02 acts as a molecular glue that induces proteasomal degradation of CCNK and CDK12 in colorectal cancer spheroid cells in vitro . This property could be potentially used in the development of new cancer treatments.

Apoptosis Inducer

In addition to inducing proteasomal degradation, NCT02 also induces apoptosis . This could be particularly useful in cancer treatments, where inducing apoptosis in cancer cells is a common strategy.

DNA Damage Repair Inhibitor

NCT02 has been shown to induce the downregulation of genes involved in DNA damage repair . This could potentially make cancer cells more susceptible to treatments like radiation and chemotherapy, which work by damaging the DNA of cancer cells.

Sigma-1 Receptor Antagonist

A series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives, which are structurally similar to NCT02, have been reported as selective sigma-1 receptor (σ1R) antagonists . If NCT02 shares this property, it could potentially be used in the treatment of pain, as σ1R antagonists have been shown to have analgesic effects .

Bcl-xL Protein Inhibitor

Compounds structurally similar to NCT02 have been reported as Bcl-xL protein inhibitors . If NCT02 shares this property, it could potentially be used in the treatment of cancer, autoimmune diseases, or immune system diseases, as Bcl-xL is often overexpressed in these conditions and contributes to cell survival .

properties

IUPAC Name

2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-8-18-17(22-10)19-16(20)7-13-9-21-15-6-12-4-2-3-11(12)5-14(13)15/h5-6,8-9H,2-4,7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELCYEUTXLYDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=COC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

CAS RN

790245-61-3
Record name 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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